molecular formula C14H14ClNO2 B2354692 1-Chloro-4-morpholin-4-yl-2-naphthol CAS No. 159596-04-0

1-Chloro-4-morpholin-4-yl-2-naphthol

Cat. No.: B2354692
CAS No.: 159596-04-0
M. Wt: 263.72
InChI Key: CQMPZTLEBQKQBT-UHFFFAOYSA-N
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Description

1-Chloro-4-morpholin-4-yl-2-naphthol is an organic compound with the molecular formula C14H14ClNO2 It is characterized by the presence of a chloro group, a morpholine ring, and a naphthol moiety

Scientific Research Applications

1-Chloro-4-morpholin-4-yl-2-naphthol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

For safety information and hazards related to “1-Chloro-4-morpholin-4-yl-2-naphthol”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Preparation Methods

The synthesis of 1-Chloro-4-morpholin-4-yl-2-naphthol typically involves the following steps:

    Starting Materials: The synthesis begins with naphthol, morpholine, and a chlorinating agent such as thionyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-Chloro-4-morpholin-4-yl-2-naphthol undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.

    Oxidation and Reduction: The naphthol moiety can undergo oxidation to form quinones, while reduction can lead to the formation of dihydronaphthols.

    Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.

    Major Products: The major products depend on the specific reaction conditions but can include substituted naphthols, quinones, and dihydronaphthols.

Mechanism of Action

The mechanism of action of 1-Chloro-4-morpholin-4-yl-2-naphthol involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, depending on the specific biological context.

Comparison with Similar Compounds

1-Chloro-4-morpholin-4-yl-2-naphthol can be compared with similar compounds such as:

    4-Chloro-1-naphthol: This compound is used as a substrate in enzyme-linked immunosorbent assays (ELISA) and has similar structural features but lacks the morpholine ring.

    1-Chloro-2-naphthol: Another related compound, which differs in the position of the chloro group and has distinct chemical properties.

    Morpholine Derivatives: Compounds containing the morpholine ring, which are used in various chemical and pharmaceutical applications.

Properties

IUPAC Name

1-chloro-4-morpholin-4-ylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c15-14-11-4-2-1-3-10(11)12(9-13(14)17)16-5-7-18-8-6-16/h1-4,9,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMPZTLEBQKQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C3=CC=CC=C32)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Naphthol (28.8 g; 0.200 mol) was dissolved in toluene (200 ml) by warming. The pale brown solution was cooled and vigorously stirred until the naphthol began to precipitate and chlorine (31.29 g;0.442 mol) was then passed through the solution at approximately 2.5-3.0 g/min followed immediately by nitrogen gas. The resulting amber solution was treated firstly with triethylamine (24.68 g;0.244 mol) in one portion and then with a solution of morpholine (17.40 g;0.20 mol) in toluene (180 ml) dropwise over 1.5 hours keeping the temperature at 15°-20° C. The resulting brown mixture was filtered to remove triethylamine hydrochloride as a white amorphous solid. The toluene filtrate was washed with water, dried and evaporated to give 1-chloro-4-morpholino-2-naphthol as a brown viscous oil (57.76 g). Purification by chromatography over silica (eluent: 15% ethyl acetate in toluene) gave the product as an off-white solid (34.37 g;65%). Further purification by crystallisation from toluene gave the product as a white solid, m.pt. 163°-65° C. ##STR18## (b) 4-Morpholino-2-naphthol
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31.29 g
Type
reactant
Reaction Step Three
Quantity
24.68 g
Type
reactant
Reaction Step Four
Quantity
17.4 g
Type
reactant
Reaction Step Five
Quantity
180 mL
Type
solvent
Reaction Step Five

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